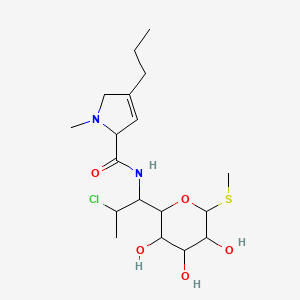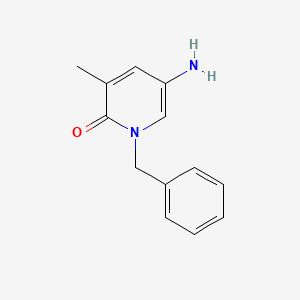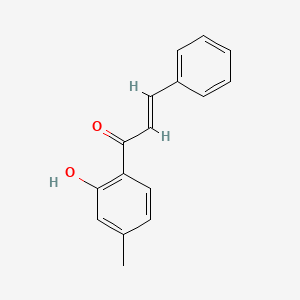
1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to a prop-2-en-1-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 2-hydroxy-4-methylbenzaldehyde and acetophenone. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitrating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of this compound derivatives with additional carbonyl groups.
Reduction: Formation of 1-(2-hydroxy-4-methylphenyl)-3-phenylpropan-1-ol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
1-(2-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one can be compared with similar compounds such as:
1-(2-Hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one: Differing by the presence of a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.
1-(2-Hydroxy-4-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Featuring an additional methyl group on the phenyl ring, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(E)-1-(2-hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-12-7-9-14(16(18)11-12)15(17)10-8-13-5-3-2-4-6-13/h2-11,18H,1H3/b10-8+ |
Clave InChI |
MUGOFUACMPDNFK-CSKARUKUSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-methylaniline](/img/structure/B12078055.png)
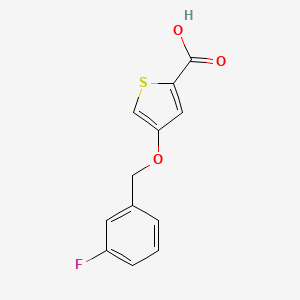
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12078064.png)
![10,13-dimethyl-17-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12078070.png)
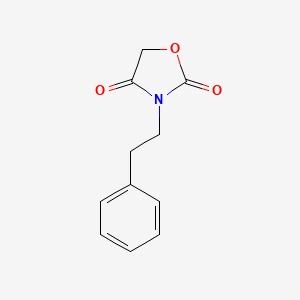

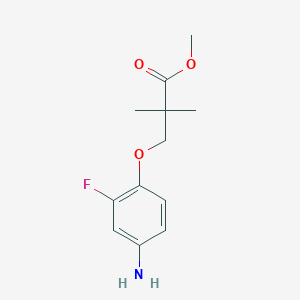
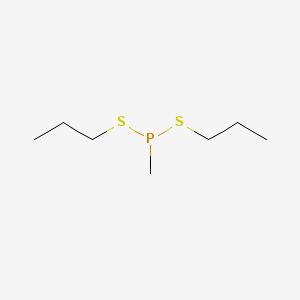
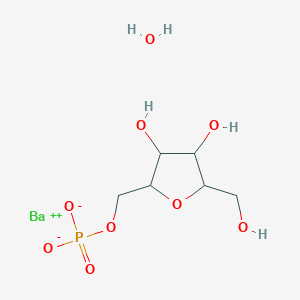
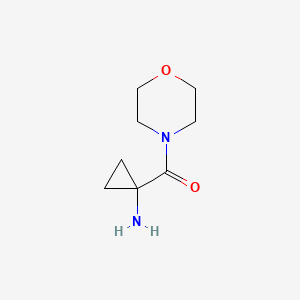
![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)
